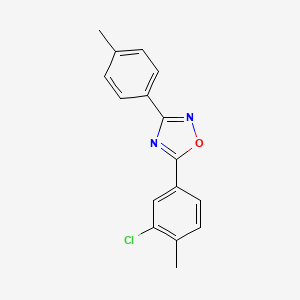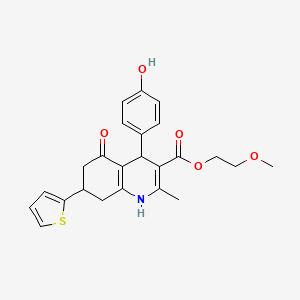![molecular formula C22H18ClN3O2 B11629389 4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B11629389.png)
4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cloro-N-[1-(2-fenoxietil)-1H-bencimidazol-2-il]benzamida es un compuesto orgánico sintético que pertenece a la clase de los derivados de benzimidazol. Estos compuestos son conocidos por sus diversas actividades biológicas, que incluyen propiedades antimicrobianas, antivirales y anticancerígenas. La estructura única de este compuesto, que presenta un núcleo de benzimidazol unido a un grupo fenoxietil y una porción de clorobenzamida, lo convierte en un tema de interés en la química medicinal y la investigación farmacéutica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-cloro-N-[1-(2-fenoxietil)-1H-bencimidazol-2-il]benzamida generalmente implica múltiples pasos:
Formación del núcleo de benzimidazol: El núcleo de benzimidazol se puede sintetizar mediante la condensación de o-fenilendiamina con un ácido carboxílico adecuado o su derivado en condiciones ácidas.
Unión del grupo fenoxietil: El grupo fenoxietil se introduce mediante una reacción de sustitución nucleófila, donde el intermedio de benzimidazol reacciona con bromuro de 2-fenoxietil en presencia de una base como carbonato de potasio.
Introducción de la porción de clorobenzamida: El paso final implica la acilación del derivado de benzimidazol con cloruro de 4-clorobenzoílo en presencia de una base como trietilamina para producir el compuesto objetivo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción, y técnicas de purificación como la recristalización o la cromatografía para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de benzimidazol, utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden realizar en los grupos nitro o carbonilo si están presentes, utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: La porción de clorobenzamida puede participar en reacciones de sustitución nucleófila, donde el átomo de cloro es reemplazado por otros nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio, en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, típicamente en solventes anhidros.
Sustitución: Nucleófilos como aminas, tioles, en presencia de una base como hidróxido de sodio o carbonato de potasio.
Productos Principales
Oxidación: Derivados de benzimidazol oxidados.
Reducción: Formas reducidas del compuesto, como aminas o alcoholes.
Sustitución: Derivados sustituidos donde el átomo de cloro es reemplazado por otros grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, 4-cloro-N-[1-(2-fenoxietil)-1H-bencimidazol-2-il]benzamida se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones, lo que la convierte en un intermedio versátil en la síntesis orgánica.
Biología
Biológicamente, este compuesto ha mostrado potencial como agente antimicrobiano y antiviral. Su capacidad para interactuar con macromoléculas biológicas lo convierte en un candidato para futuras investigaciones en desarrollo de fármacos.
Medicina
En medicina, el compuesto se está explorando por sus propiedades anticancerígenas. Los estudios han demostrado que los derivados de benzimidazol pueden inhibir el crecimiento de las células cancerosas al interferir con sus mecanismos de replicación y reparación del ADN.
Industria
Industrialmente, este compuesto se puede utilizar en el desarrollo de nuevos productos farmacéuticos y agroquímicos. Su estabilidad y reactividad lo hacen adecuado para la producción y aplicación a gran escala.
Mecanismo De Acción
El mecanismo de acción de 4-cloro-N-[1-(2-fenoxietil)-1H-bencimidazol-2-il]benzamida implica su interacción con objetivos moleculares específicos en las células. El núcleo de benzimidazol puede unirse al ADN y las proteínas, interrumpiendo su función normal. Esto puede conducir a la inhibición de la división celular y la inducción de apoptosis en las células cancerosas. El grupo fenoxietil mejora la capacidad del compuesto para penetrar las membranas celulares, aumentando su eficacia.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-cloro-N-[1-(2-fenoxietil)-1H-bencimidazol-2-il]acetamida
- 4-cloro-N-[1-(2-fenoxietil)-1H-bencimidazol-2-il]tiobenzamida
- 4-cloro-N-[1-(2-fenoxietil)-1H-bencimidazol-2-il]bencilamina
Unicidad
En comparación con compuestos similares, 4-cloro-N-[1-(2-fenoxietil)-1H-bencimidazol-2-il]benzamida se destaca por su patrón específico de sustitución, que mejora su actividad biológica y estabilidad. La presencia de la porción de clorobenzamida proporciona sitios adicionales para la modificación química, lo que permite el desarrollo de derivados con propiedades mejoradas.
Propiedades
Fórmula molecular |
C22H18ClN3O2 |
|---|---|
Peso molecular |
391.8 g/mol |
Nombre IUPAC |
4-chloro-N-[1-(2-phenoxyethyl)benzimidazol-2-yl]benzamide |
InChI |
InChI=1S/C22H18ClN3O2/c23-17-12-10-16(11-13-17)21(27)25-22-24-19-8-4-5-9-20(19)26(22)14-15-28-18-6-2-1-3-7-18/h1-13H,14-15H2,(H,24,25,27) |
Clave InChI |
XKCFTEYTAQJUBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629314.png)
![(4E)-5-(4-chlorophenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11629318.png)
![2-(allylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629322.png)
![N-ethyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11629331.png)
![3-[(2Z)-2-(1,5-dimethyl-2-oxoindol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B11629334.png)
![prop-2-en-1-yl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11629336.png)
![(2Z)-N-(3-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11629345.png)
![7-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11629353.png)

![N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11629366.png)
![Diethyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11629377.png)
![2-((5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl acetate](/img/structure/B11629395.png)

